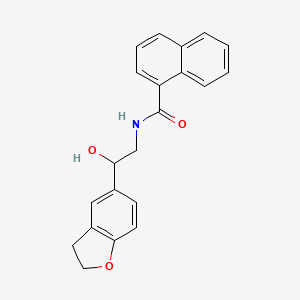

![molecular formula C14H15BrClN3OS B2403717 4-bromo-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride CAS No. 1185177-44-9](/img/structure/B2403717.png)

4-bromo-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chemical Reactions Analysis

The specific chemical reactions involving this compound are not mentioned in the sources I found .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not extensively documented in the sources I found. A related compound, “5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride”, is a solid at 20 degrees Celsius .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of Condensed 4-Aminothiazole Derivatives : Utilizing α-bromolactam and thioamide, researchers successfully synthesized cyclic 4-aminothiazole derivatives, indicating a method for constructing 4-aminothiazole-containing compounds, potentially including 4-bromo-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride (Uchikawa & Aono, 1994).

Microwave-Assisted Synthesis of Isothiazolopyridine Derivatives : Isothiazolopyridines, including structures similar to the target compound, have been synthesized using both traditional and modern microwave techniques, providing a versatile method for the synthesis of such compounds (Youssef, Azab, & Youssef, 2012).

Synthesis of Pyridin-2(1H)-one Derivatives : This research outlines the synthesis of various pyridin-2(1H)-one derivatives, which may share chemical similarities with the target compound, demonstrating its potential in chemical synthesis (Shatsauskas et al., 2017).

Biological and Pharmacological Applications

Non-amidine Factor Xa Inhibitor Research : The structure 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine, a part of the target compound, was explored as a binding element in factor Xa inhibitors, suggesting its potential in anticoagulant development (Haginoya et al., 2004).

Synthesis of Heterocyclic Carboxamides : Studies on heterocyclic carboxamides, similar in structure to the target compound, have shown potential in antipsychotic medication development, indicating a possible application area (Norman et al., 1996).

Muscarinic Receptor Pharmacology : Research involving derivatives of 4,5,6,7-tetrahydroisothiazolo[4,5-c]pyridin-3-ol, structurally related to the target compound, was conducted to determine their affinity for muscarinic receptors, suggesting potential applications in neuropharmacology (Pedersen et al., 1999).

Anticonvulsant Activity : Isothiazolopyridine derivatives, related to the target compound, have been investigated for anticonvulsant properties, hinting at its utility in neurological disorder treatments (Paronikyan et al., 2002).

Mécanisme D'action

Target of Action

The primary targets of the compound “4-bromo-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride” are currently unknown. This compound is a derivative of imidazole , a heterocyclic compound known for its broad range of chemical and biological properties . Imidazole derivatives have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Based on the properties of imidazole derivatives, it can be hypothesized that it may interact with various biological targets to exert its effects .

Pharmacokinetics

It is known that imidazole derivatives are generally highly soluble in water and other polar solvents , which may influence their absorption and distribution in the body.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-bromo-N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrN3OS.ClH/c1-18-7-6-11-12(8-18)20-14(16-11)17-13(19)9-2-4-10(15)5-3-9;/h2-5H,6-8H2,1H3,(H,16,17,19);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIQALHWQWNUITF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(6-cyclopropylpyridin-3-yl)methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2403634.png)

amine dihydrochloride](/img/no-structure.png)

![(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide](/img/structure/B2403643.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,5-dichlorobenzamide hydrochloride](/img/structure/B2403647.png)

![[4-(2-Fluoroanilino)piperidin-1-yl]-(2-fluoropyridin-4-yl)methanone](/img/structure/B2403648.png)

![4-isobutyl-N-isopropyl-2-methyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2403649.png)

![4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide](/img/structure/B2403653.png)

![1-Cyclopentyl-3-[5-hydroxy-3-(thiophen-2-yl)pentyl]urea](/img/structure/B2403655.png)